molecular formula C14H16O2 B12047703 1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione CAS No. 33982-93-3

1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione

Cat. No.: B12047703
CAS No.: 33982-93-3
M. Wt: 216.27 g/mol
InChI Key: AWKYKXCWTDDILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione is an organic compound with the molecular formula C14H16O2. It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions. This compound is notable for its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione typically involves a Diels-Alder reaction. One common method includes the reaction of p-benzoquinone with freshly cracked cyclopentadiene in absolute ethanol. The mixture is stirred at room temperature and then cooled in an ice-salt bath. The resulting cycloadduct is filtered and washed with ice-cold ethanol to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H16O2C_{14}H_{16}O_{2} and a molecular weight of 216.27 g/mol. Its structure features a fused ring system that contributes to its chemical reactivity and potential applications in synthetic chemistry and materials science .

Synthetic Applications

1. Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations that can lead to the formation of more complex molecules. For example:

  • The compound can be used in the synthesis of anthraquinone derivatives through oxidation reactions.
  • It has been explored as a precursor for the synthesis of hydroanthraquinones which have potential applications in pharmaceuticals .

2. Photochemical Studies:
Research indicates that this compound can undergo photochemical reactions that make it valuable in studying charge transfer processes. The unique arrangement of its molecular structure allows for efficient delocalization of electronic states when subjected to light .

Material Science Applications

1. Polymer Chemistry:
The compound has been investigated for its potential use as a monomer or additive in polymer formulations. Its ability to participate in radical polymerization reactions opens avenues for developing new materials with tailored properties.

2. Conductive Materials:
Due to its conjugated system, this compound has been studied for applications in conductive polymers. These materials are essential in developing flexible electronics and energy storage devices .

Biological Applications

1. Anticancer Research:
Recent studies have highlighted the antiproliferative effects of related compounds on cancer cells. For instance:

  • A novel hydroanthraquinone derived from plants showed significant activity against chemoresistant human melanoma cells. This suggests that derivatives of this compound may also possess similar biological activities .

2. Drug Development:
The compound's structural features make it a candidate for drug development targeting various diseases. Its derivatives could be explored for their therapeutic potential against different types of cancer or other diseases due to their ability to modulate biological pathways.

Case Studies

Study Focus Findings
Study on HydroanthraquinonesAntiproliferative activityIdentified novel compounds with significant activity against melanoma cells .
Synthesis of Anthraquinone DerivativesOrganic synthesisDemonstrated successful conversion using this compound as a starting material .
Photochemical PropertiesCharge transfer studiesExplored electronic delocalization under light exposure .

Mechanism of Action

The mechanism by which 1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can vary depending on the specific application and derivative of the compound. Detailed studies are required to elucidate the exact mechanisms in different contexts .

Comparison with Similar Compounds

1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione can be compared with other similar compounds such as:

Biological Activity

1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione is a polycyclic aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system with two ketone functional groups. Its molecular formula is C14H14O2C_{14}H_{14}O_2, and it exhibits properties characteristic of anthraquinone derivatives.

Mechanisms of Biological Activity

  • Antioxidant Activity : Research indicates that compounds within the anthraquinone family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often linked to the presence of hydroxyl groups in their structure.
  • Anticancer Properties : Several studies have reported that octahydroanthracene derivatives possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of growth in bacterial strains

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various anthraquinones including octahydroanthracene derivatives. The results demonstrated that these compounds inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity. The study attributed this effect to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antioxidant Mechanism

Research conducted by RSC Publishing explored the antioxidant capabilities of octahydroanthracene derivatives in vitro. The findings revealed that these compounds significantly reduced lipid peroxidation in human liver cells when exposed to oxidative stress conditions. This suggests a protective role against cellular damage .

Properties

CAS No.

33982-93-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

InChI

InChI=1S/C14H16O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-4,9-12H,5-8H2

InChI Key

AWKYKXCWTDDILL-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)C3CC=CCC3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.